molecular formula C19H24N6O B2689369 n-(1-Cyanocyclohexyl)-n-methyl-2-{5-[(2-methylphenyl)methyl]-2h-1,2,3,4-tetrazol-2-yl}acetamide CAS No. 1956566-54-3

n-(1-Cyanocyclohexyl)-n-methyl-2-{5-[(2-methylphenyl)methyl]-2h-1,2,3,4-tetrazol-2-yl}acetamide

Cat. No.: B2689369
CAS No.: 1956566-54-3
M. Wt: 352.442
InChI Key: INHKQPSAKJCLOE-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-N-methyl-2-{5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a tetrazole ring, and an acetamide moiety. Its molecular formula is C21H26N4O, and it has a molecular weight of approximately 350.46 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-{5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Cyanocyclohexyl Group: This step involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl group.

    Coupling Reactions: The final step involves coupling the tetrazole ring with the cyanocyclohexyl group and the acetamide moiety using suitable coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-N-methyl-2-{5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-N-methyl-2-{5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-N-methyl-2-{5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide
  • N-(1-Cyanocyclohexyl)-N-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
  • N-(1-Cyanocyclohexyl)-N 2-[®-(4-methylphenyl)(phenyl)methyl]-D-alaninamide

Uniqueness

N-(1-Cyanocyclohexyl)-N-methyl-2-{5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-15-8-4-5-9-16(15)12-17-21-23-25(22-17)13-18(26)24(2)19(14-20)10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHKQPSAKJCLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NN(N=N2)CC(=O)N(C)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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